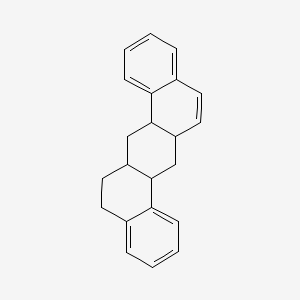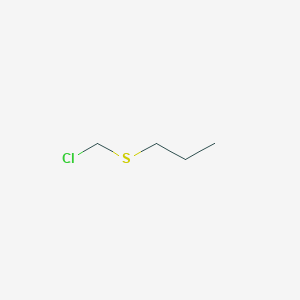
1,2-Difluorohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluorohex-1-ene is an organofluorine compound with the molecular formula C₆H₁₀F₂. This compound is characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of a hexene chain.
Preparation Methods
The synthesis of 1,2-Difluorohex-1-ene can be achieved through several methods. One common approach involves the fluorination of hex-1-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions . Industrial production methods may involve the use of more scalable processes, such as gas-phase fluorination, which allows for the continuous production of the compound.
Chemical Reactions Analysis
1,2-Difluorohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluorohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Difluorohex-1-ene exerts its effects is primarily through its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparison with Similar Compounds
1,2-Difluorohex-1-ene can be compared with other similar compounds, such as:
1,1-Difluorohexane: Lacks the double bond present in this compound, resulting in different reactivity and applications.
1,2-Difluoroethane: A shorter chain analogue with different physical and chemical properties due to the reduced carbon chain length.
Properties
CAS No. |
89264-02-8 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,2-difluorohex-1-ene |
InChI |
InChI=1S/C6H10F2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
InChI Key |
XURFJTRMLLPBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
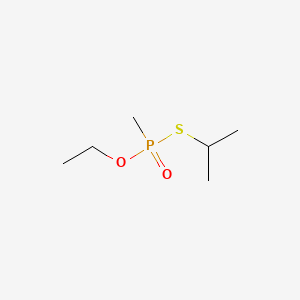
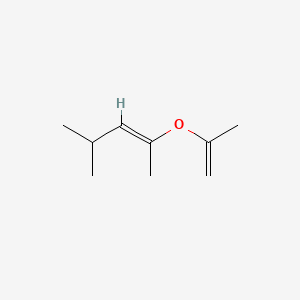

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
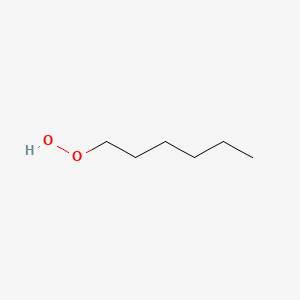
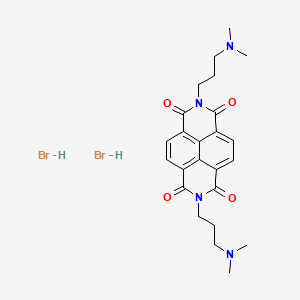
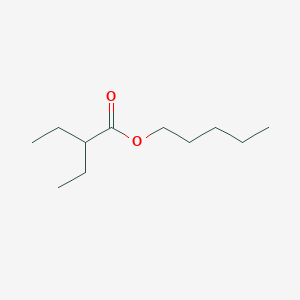
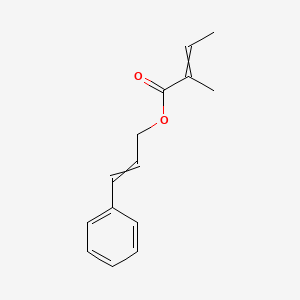
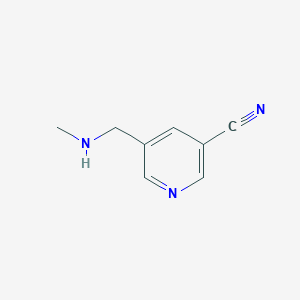
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
